![molecular formula C20H19ClF3N5O2 B2828741 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-N-phenyl-1-hydrazinecarboxamide CAS No. 338761-64-1](/img/structure/B2828741.png)
2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-N-phenyl-1-hydrazinecarboxamide
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Description
2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-N-phenyl-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H19ClF3N5O2 and its molecular weight is 453.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- The compound has been utilized in the synthesis of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety, showing promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antiinflammatory Activity
- Ibuprofen analogs involving this compound have been synthesized, with some showing potent antiinflammatory activity, particularly those with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).
Analgesic and Antiparkinsonian Activities
- Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, including this compound, has led to substances with significant analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Antibacterial and Anticancer Evaluation
- Research involving 2-chloro-3-hetarylquinolines, including this compound, has shown significant antibacterial and anticancer activities. Particularly, certain derivatives were highly active against various tumor cell lines (Bondock & Gieman, 2015).
Synthesis of Fused Heterobicycles
- The compound has been used in synthesizing new substituted pyrazolo[4,3-c]pyridine-3-ols, novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Synthesis of Novel Pyrazole, Pyridazine, and Pyrimidine Derivatives
- It has been instrumental in the synthesis of novel pyrazole, pyridazine, and pyrimidine derivatives containing a sulfonamido moiety. These compounds have potential pharmacological applications (Azab, El-Bourdany, Abdelwahab, & Soliman, 2007).
Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities
- Enaminones, including this compound, have been used for synthesizing substituted pyrazoles, showing significant antitumor and antimicrobial activities (Riyadh, 2011).
properties
IUPAC Name |
1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetyl]amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2/c21-16-11-14(20(22,23)24)12-25-18(16)29-8-6-13(7-9-29)10-17(30)27-28-19(31)26-15-4-2-1-3-5-15/h1-5,10-12H,6-9H2,(H,27,30)(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSEUAUETZXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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